

Physical and chemical properties of Methyl 2-cyanoisonicotinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-cyanoisonicotinate*

Cat. No.: *B042131*

[Get Quote](#)

An In-depth Technical Guide on Methyl 2-cyanoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyanoisonicotinate is a key heterocyclic building block in organic synthesis, playing a crucial role as an intermediate in the preparation of various pharmaceutical compounds. Its unique molecular architecture, featuring a pyridine ring substituted with a cyano and a methyl ester group, makes it a versatile reagent for the construction of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-cyanoisonicotinate**, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications and safety considerations.

Chemical and Physical Properties

Methyl 2-cyanoisonicotinate is a solid at room temperature, typically appearing as a pale brown or white crystalline powder.^{[1][2]} It is slightly soluble in water.^[3] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Methyl 2-cyanoisonicotinate**

Property	Value	Reference(s)
IUPAC Name	methyl 2-cyanopyridine-4-carboxylate	[1]
Synonyms	Methyl 2-cyano-4-pyridinecarboxylate, 2-Cyano-4-pyridinecarboxylic acid methyl ester	[1]
CAS Number	94413-64-6	[1]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[1]
Molecular Weight	162.15 g/mol	[1]
Appearance	Pale brown or white crystalline powder	[1]
Melting Point	107-109 °C	[1]
Boiling Point (Predicted)	296.6 ± 25.0 °C	-
Density (Predicted)	1.25 ± 0.1 g/cm ³	-
Water Solubility	6.2 g/L at 25 °C (Slightly Soluble)	[3]
Purity	≥99.0%	[1]

Spectral Data (Predicted)

As experimental spectral data is not readily available in the cited literature, predicted spectra are provided below for reference. These predictions are based on computational algorithms and should be confirmed by experimental analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of **Methyl 2-cyanoisonicotinate** would likely show signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the ester group. The aromatic protons would be expected in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by the electronic effects of the

cyano and ester substituents. The methyl protons would appear as a singlet in the upfield region, likely around δ 3.9-4.0 ppm.

Predicted ^{13}C NMR Spectrum

The predicted ^{13}C NMR spectrum would display eight distinct signals corresponding to each carbon atom in the molecule. Key chemical shifts would include the carbonyl carbon of the ester group (around 165 ppm), the nitrile carbon (around 115-120 ppm), and the carbons of the pyridine ring (in the 120-150 ppm range).[4][5] The methyl carbon of the ester would be expected at approximately 53 ppm.

Predicted IR Spectrum

The infrared spectrum of **Methyl 2-cyanoisonicotinate** is predicted to exhibit characteristic absorption bands for its functional groups. A strong absorption band around 2230 cm^{-1} would correspond to the $\text{C}\equiv\text{N}$ stretching of the nitrile group. The $\text{C}=\text{O}$ stretching of the ester group would be observed as a strong band in the region of $1720\text{-}1740\text{ cm}^{-1}$. The $\text{C}-\text{O}$ stretching of the ester would likely appear in the $1250\text{-}1300\text{ cm}^{-1}$ region. Aromatic $\text{C}-\text{H}$ stretching vibrations are expected above 3000 cm^{-1} , while $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations of the pyridine ring would be seen in the $1400\text{-}1600\text{ cm}^{-1}$ range.

Experimental Protocols

Synthesis of Methyl 2-cyanoisonicotinate

A common synthetic route to **Methyl 2-cyanoisonicotinate** involves the oxidation, amidation, and subsequent dehydration of a methyl 2-methyl-4-pyridinecarboxylate precursor.[6]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 2-cyanoisonicotinate**.

Detailed Protocol:

- Oxidation: To a solution of methyl 2-methyl-4-pyridinecarboxylate, add a solution of potassium permanganate (KMnO₄) portion-wise while maintaining the temperature at 0-5 °C. The molar ratio of the starting material to KMnO₄ should be approximately 1.0:2.5.[6] Stir the reaction mixture vigorously until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Work-up and Amidation: Upon completion, filter the reaction mixture to remove manganese dioxide. The resulting filtrate containing methyl 2-carboxy-4-pyridinecarboxylate is then treated with a thionyl chloride (SOCl₂) to form the acid chloride. Subsequently, bubble ammonia gas through the solution or add an aqueous ammonia solution to perform the amidation, yielding methyl 2-amido-4-pyridinecarboxylate.
- Dehydration: The amide is then subjected to dehydration to form the nitrile. A common dehydrating agent is a mixture of trifluoroacetic anhydride (TFAA) and triethylamine (Et₃N). [6] The reaction is typically carried out in an inert solvent at a controlled temperature.
- Purification: After the reaction is complete, the mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure **Methyl 2-cyanoisonicotinate**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of **Methyl 2-cyanoisonicotinate** can be determined using a reversed-phase HPLC method.[7]

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC purity analysis.

Detailed Protocol:

- **Instrumentation:** A standard HPLC system equipped with a UV-Vis detector is used.
- **Chromatographic Conditions:**
 - Column: ODS-C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
 - Mobile Phase: A mixture of a buffer salt solution (e.g., ammonium acetate) and methanol, run in an isocratic elution mode.[7] The exact ratio should be optimized for best separation.
 - Flow Rate: 0.5-1.5 mL/min.[7]
 - Column Temperature: 10-40 °C.[7]
 - Detection Wavelength: 200-300 nm, optimized for the analyte's maximum absorbance.[7]
 - Injection Volume: 20 µL.[7]
- **Sample and Standard Preparation:**
 - Test Solution: Accurately weigh about 10 mg of the **Methyl 2-cyanoisonicotinate** sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.[7]
 - Reference Standard Solution: Prepare a solution of a reference standard of known purity in the mobile phase at a similar concentration.
- **Analysis:** Inject the test and reference solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by comparing it against the reference standard.

Reactivity and Stability

Methyl 2-cyanoisonicotinate should be stored in a cool, dry place in a tightly sealed container with adequate ventilation.[3] It should be kept away from oxidizing agents.[3] The nitrile and

ester functional groups are susceptible to hydrolysis under strong acidic or basic conditions. The pyridine ring can undergo reactions typical of aromatic heterocycles.

Applications in Drug Development

Methyl 2-cyanoisonicotinate is a valuable intermediate in the synthesis of various pharmaceutical and biologically active compounds.[3] A notable application is its use in the synthesis of Topiroxostat, a drug for the treatment of hyperuricemia and gout.[1] It is also used in the preparation of tetra-substituted imidazolines, which act as potent and selective neuropeptide Y (NPY) Y5 receptor antagonists.[3]

Safety and Handling

Methyl 2-cyanoisonicotinate is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. It is transported under the class 6.1 for toxic solids.[3]

Conclusion

Methyl 2-cyanoisonicotinate is a fundamentally important building block in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and purity assessment. A thorough understanding of these characteristics is essential for its effective and safe utilization in research and development settings, particularly in the pursuit of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]

- 2. Infrared characterization of formation and resonance stabilization of the Criegee intermediate methyl vinyl ketone oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-cyanoisonicotinate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. China Methyl 2-cyanoisonicotinate^{1/4} (CAS# 94413-64-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 7. High performance liquid chromatography (HPLC) purity detection method for completely separating 2-cyano-4-pyridine carboxylic acid methyl ester from major impurities of 2-cyano-4-pyridine carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 2-cyanoisonicotinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042131#physical-and-chemical-properties-of-methyl-2-cyanoisonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

